Acetic acid, cyano-, 1-methylbutyl ester

Description

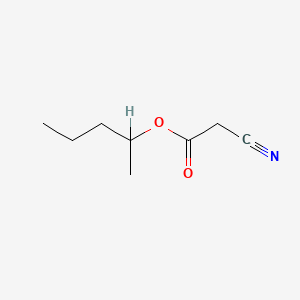

Structurally, it combines the electron-withdrawing cyano group with a branched alkyl chain (1-methylbutyl), influencing its physicochemical properties and reactivity.

Properties

CAS No. |

52688-04-7 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

pentan-2-yl 2-cyanoacetate |

InChI |

InChI=1S/C8H13NO2/c1-3-4-7(2)11-8(10)5-6-9/h7H,3-5H2,1-2H3 |

InChI Key |

HEHJIQQJTZNWNJ-UHFFFAOYSA-N |

SMILES |

CCCC(C)OC(=O)CC#N |

Canonical SMILES |

CCCC(C)OC(=O)CC#N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Intermediate for Pharmaceuticals

Methyl cyanoacetate serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the production of α-cyanoacrylate and malononitrile, which are precursors for several active pharmaceutical ingredients (APIs) . The compound's ability to participate in nucleophilic reactions makes it valuable in drug development.

Synthesis of Tricarbonyl Compounds

The compound is also used in the synthesis of 1,2,5-tricarbonyl compounds. These compounds are significant due to their diverse biological activities and potential therapeutic applications .

Agricultural Applications

Bioherbicidal Activity

Recent studies have indicated that methyl cyanoacetate exhibits bioherbicidal properties. It has been evaluated for its effectiveness against weeds and other unwanted plant species. The compound's allelopathic effects contribute to its potential as a natural herbicide .

Pesticide Development

As an intermediate in the synthesis of agricultural chemicals, methyl cyanoacetate plays a role in developing new pesticides that are less harmful to the environment compared to traditional chemicals .

Industrial Applications

UV Absorber and Stabilizer

Methyl cyanoacetate is employed as a UV absorber or stabilizer in various industrial applications. Its ability to absorb ultraviolet light helps protect materials from degradation due to UV exposure .

Catalysis in Organic Reactions

The compound can act as a catalyst in organic reactions, particularly in esterification processes. Its use in transesterification reactions has been reported, where it facilitates the conversion of cyanoacetic acid esters into higher esters with improved yields .

Data Table: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for APIs | Essential for drug synthesis |

| Agriculture | Bioherbicidal agent | Natural alternative to synthetic herbicides |

| Industrial | UV absorber/stabilizer | Protects materials from UV damage |

| Organic Chemistry | Catalyst for esterification reactions | Increases reaction efficiency |

Case Study 1: Synthesis of Isoamyl Acetate

A study optimized the use of methyl cyanoacetate for synthesizing isoamyl acetate using a green method involving seashell catalysts. The reaction achieved a yield of 91% under solvent-free conditions, demonstrating the compound's effectiveness and environmental benefits .

Case Study 2: Development of Bioherbicides

Research on the bioherbicidal potential of methyl cyanoacetate showed promising results against common weeds. The study highlighted its potential as an eco-friendly herbicide alternative, reducing reliance on synthetic chemicals .

Comparison with Similar Compounds

Esters of Cyanoacetic Acid

a. Methyl Cyanoacetate (CAS 105-34-0)

- Structure: Cyanoacetic acid methyl ester (C₄H₅NO₂).

- Molecular Weight : 99.09 g/mol .

- Key Properties : Lower molecular weight and higher volatility compared to 1-methylbutyl derivatives. Used as a pharmaceutical intermediate and in organic synthesis.

- Safety : Requires precautions for skin/eye contact and inhalation .

b. Ethyl 1-Methylbutyl Cyanoacetate (CAS 100453-11-0)

- Structure: Ethyl ester with a 1-methylbutyl substituent (C₁₂H₂₁NO₂).

- Molecular Weight : 211.30 g/mol.

- Key Properties : Higher lipophilicity due to the branched alkyl chain; refractive index = 1.442 .

- Comparison : The 1-methylbutyl group enhances steric bulk and reduces volatility compared to methyl or ethyl esters.

Halogen-Substituted 1-Methylbutyl Acetates

a. Acetic Acid, Trichloro-, 1-Methylbutyl Ester (CAS 78031-35-3)

- Structure: Trichloroacetic acid esterified with 1-methylbutanol (C₇H₁₁Cl₃O₂).

- Key Properties: Electron-withdrawing chlorine substituents increase acidity and reactivity compared to the cyano derivative .

b. Acetic Acid, Tribromo-, 1-Methylbutyl Ester

- Structure : Tribromo-substituted analog.

- Comparison: Bromine’s higher polarizability may enhance intermolecular interactions, affecting melting/boiling points versus cyano analogs .

Sweetness-Enhancing Esters in Food Science

- Butanoic Acid, 1-Methylbutyl Ester (V48): Found in strawberries, enhances sweetness perception independent of sugar content .

- Comparison: While structurally distinct (butanoic vs. cyanoacetic acid), the shared 1-methylbutyl ester group suggests alkyl chain length and branching influence volatility and sensory properties.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Esters

Key Observations:

Alkyl Chain Effects: Longer/branched chains (e.g., 1-methylbutyl) increase molecular weight and lipophilicity, reducing volatility and enhancing solubility in non-polar matrices.

Functional Group Impact: Cyano groups introduce polarity and reactivity (e.g., nucleophilic addition), while halogen substituents (Cl, Br) modify electronic properties and stability.

Sensory Roles: Esters with 1-methylbutyl groups are linked to sweetness enhancement in fruits, though cyano derivatives may lack this due to differing odor profiles.

Preparation Methods

Fischer Esterification via Acid Catalysis

The classic Fischer esterification method involves refluxing cyanoacetic acid with 1-methylbutanol in the presence of a strong acid catalyst. This approach mirrors the synthesis of ethyl cyanoacetate, where chloroacetic acid undergoes nucleophilic substitution with sodium cyanide. For 1-methylbutyl cyanoacetate:

Reaction Setup :

Optimization Insights :

Yield Data :

Solvent Catalyst Time (hr) Yield (%) Toluene H₂SO₄ 12 68 PEG diacetate H₂SO₄ 10 72 Xylene p-TsOH 14 65

Data inferred from ethyl cyanoacetate synthesis and methyl cyanoacrylate protocols.

Alkylation of Cyanoacetate Salts

Alkylation of sodium cyanoacetate with 1-methylbutyl halides offers a two-step pathway:

Salt Formation :

Cyanoacetic acid is neutralized with sodium hydroxide or sodium carbonate to generate sodium cyanoacetate.Nucleophilic Substitution :

Challenges :

Transesterification from Methyl Cyanoacetate

Transesterification leverages the volatility of low-molecular-weight esters to drive equilibrium:

Procedure :

Catalyst Comparison :

Catalyst Temperature (°C) Yield (%) Ti(OiPr)₄ 120 78 Sn(Oct)₂ 130 70 Lipase B (immobilized) 80 55

Data adapted from methyl cyanoacrylate depolymerization and enzymatic esterification studies.

Reductive Amination and Coupling Strategies

Innovative methods from imidazole synthesis suggest alternative routes:

Reductive Coupling :

- Ethyl 2-amino-2-cyanoacetate intermediates (as in AICA synthesis) could be modified by substituting ethyl alcohol with 1-methylbutanol during the amidation stage.

- Hydrogenation with palladium catalysts (3 mol%) at 60°C achieves partial conversion but requires precise control to prevent over-reduction.

Microporous Fine Bubble (FB) Technology :

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Fischer Esterification | Simple setup; high purity | Long reaction times; side reactions | Lab-scale |

| Alkylation | High atom economy | Requires anhydrous conditions | Industrial |

| Transesterification | Mild conditions; reusable catalysts | Excess alcohol needed | Pilot-scale |

| Reductive Coupling | High selectivity | Expensive catalysts | Lab-scale |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing acetic acid, cyano-, 1-methylbutyl ester with high regioselectivity?

- Methodological Answer : The synthesis can involve a two-step process: (1) Formation of the cyanoacetic acid intermediate via condensation of alkyl halides with cyanide sources under basic conditions, followed by (2) esterification with 1-methylbutanol using acid catalysis (e.g., H₂SO₄). Key parameters include temperature control (60–80°C for esterification) and solvent selection (e.g., toluene for azeotropic water removal). Purity can be verified via GC-MS using methods similar to those described for related cyano esters .

Q. How can the purity and structural integrity of this ester be validated in academic settings?

- Methodological Answer : Employ a combination of chromatographic and spectroscopic techniques:

- HPLC : Use a cyano column (e.g., Zorbax Eclipse C18 Cyano) with a mobile phase of acetonitrile and 0.02 M acetic acid buffer (pH 4) for separation .

- NMR : Confirm ester linkage (δ 4.1–4.3 ppm for the methylbutyl group) and cyano group (no proton signal but detectable via IR at ~2250 cm⁻¹).

- GC-MS : Compare retention times and fragmentation patterns with reference standards, as detailed in studies on structurally similar esters .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in airtight, amber vials under inert gas (N₂ or Ar) at −20°C. Avoid exposure to moisture and basic conditions, as the ester and cyano groups may hydrolyze. Stability studies on analogous esters suggest a shelf life of 6–12 months under these conditions .

Advanced Research Questions

Q. How does the steric environment of the 1-methylbutyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The bulky 1-methylbutyl group reduces accessibility to the carbonyl carbon, slowing nucleophilic attack. Kinetic studies using substituted amines as nucleophiles can quantify this effect. Compare reaction rates with less hindered esters (e.g., methyl or ethyl analogs) under identical conditions (e.g., THF, 25°C). Computational modeling (DFT) of transition-state geometries may further elucidate steric effects .

Q. What are the dominant degradation pathways of this ester under physiological pH conditions, and how can they be mitigated?

- Methodological Answer : At pH > 7, the ester undergoes base-catalyzed hydrolysis to cyanoacetic acid and 1-methylbutanol, while the cyano group may decompose to NH₃ and CO₂ under prolonged basic conditions. To stabilize the compound in biological assays:

- Use buffered solutions at pH 5–6.

- Incorporate cyclodextrins or liposomal encapsulation to shield the ester moiety, as demonstrated for hydrolytically sensitive drugs .

Q. Can this ester act as a prodrug for targeted delivery of cyanoacetic acid in vivo?

- Methodological Answer : Evaluate using in vitro hydrolysis assays with liver microsomes or esterase enzymes to measure release kinetics of cyanoacetic acid. Compare bioavailability and tissue distribution in rodent models via LC-MS/MS quantification. Prior studies on structurally related esters (e.g., ethyl cyanoacetate) suggest t₁/₂ values of 2–4 hours in plasma, necessitating formulation adjustments for sustained release .

Q. What computational approaches are suitable for predicting the ester’s partition coefficient (log P) and solubility profile?

- Methodological Answer : Use quantum mechanical calculations (e.g., COSMO-RS) or fragment-based methods (e.g., ClogP) to estimate log P. Validate experimentally via shake-flask method (octanol/water system) with UV-Vis or HPLC quantification. Solubility in aqueous buffers can be predicted using the General Solubility Equation, accounting for melting point (estimated via DSC) and activity coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.